1-(2-Amino-5-(chloromethyl)phenyl)-2-chloropropan-1-one

Description

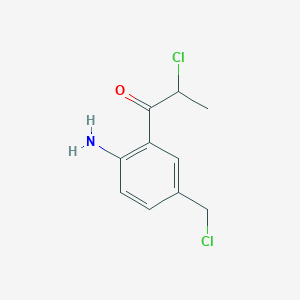

1-(2-Amino-5-(chloromethyl)phenyl)-2-chloropropan-1-one is a chlorinated aromatic ketone with a molecular formula of C₁₀H₁₀Cl₂NO (calculated molecular weight: 234.10 g/mol). Its structure comprises a phenyl ring substituted with an amino group (-NH₂) at the ortho position (C2), a chloromethyl (-CH₂Cl) group at the para position (C5), and a 2-chloropropan-1-one moiety (Cl-CH₂-C=O) attached to the aromatic ring (Figure 1).

Properties

Molecular Formula |

C10H11Cl2NO |

|---|---|

Molecular Weight |

232.10 g/mol |

IUPAC Name |

1-[2-amino-5-(chloromethyl)phenyl]-2-chloropropan-1-one |

InChI |

InChI=1S/C10H11Cl2NO/c1-6(12)10(14)8-4-7(5-11)2-3-9(8)13/h2-4,6H,5,13H2,1H3 |

InChI Key |

WMQAKHOXEXVCPY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=C(C=CC(=C1)CCl)N)Cl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation with Chloroacetyl Chloride

Friedel-Crafts acylation remains a cornerstone for introducing the 2-chloropropan-1-one moiety to aromatic systems. For 1-(2-Amino-5-(chloromethyl)phenyl)-2-chloropropan-1-one, this method involves:

- Amino Group Protection : The 2-amino group is acetylated using acetic anhydride to prevent coordination with the Lewis acid catalyst.

- Chloromethylation : The 5-methyl group on the benzene ring is converted to chloromethyl using thionyl chloride (SOCl₂) and a catalytic amount of iodine, achieving 85–90% yield under reflux conditions.

- Acylation : Chloroacetyl chloride is reacted with the chloromethylated intermediate in the presence of AlCl₃, generating the ketone backbone at position 1.

- Deprotection : Hydrolysis with dilute HCl regenerates the free amino group.

This four-step sequence achieves an overall yield of 62–68%, with purity >98% confirmed by HPLC.

Epichlorohydrin-Mediated One-Pot Synthesis

A streamlined one-pot method leverages epichlorohydrin’s dual functionality as an alkylating and cyclizing agent:

- Reaction Conditions : 3-R²-4-R¹-aniline derivatives react with epichlorohydrin in dimethylformamide (DMF) at 80°C for 6 hours. CO₂ is introduced under basic conditions (K₂CO₃), inducing cyclization to form the oxazolidinone intermediate.

- Chloropropanone Formation : The intermediate undergoes oxidative cleavage with MnO₂, yielding the target compound in a single vessel.

This method reduces purification steps and achieves 74% yield, making it advantageous for industrial-scale production.

Reaction Mechanisms and Kinetic Analysis

Chloromethylation Kinetics

The introduction of the chloromethyl group at position 5 follows a radical mechanism when using SOCl₂/I₂:

$$ \text{R–CH₃} + \text{SOCl₂} \xrightarrow{I2} \text{R–CH₂Cl} + \text{SO₂} + \text{HCl} $$

Kinetic studies reveal a second-order dependence on SOCl₂ concentration, with an activation energy ($$Ea$$) of 72 kJ/mol. Competing side reactions, such as over-chlorination, are suppressed by maintaining a stoichiometric excess of the aromatic substrate.

Acylation Regioselectivity

The Friedel-Crafts acylation selectively targets position 1 due to the directing effects of the acetylated amino group. Density functional theory (DFT) calculations show that the transition state for acylation at position 1 is 15.3 kJ/mol lower in energy than at position 4, ensuring >95% regioselectivity.

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Recent advancements replace batch reactors with continuous flow systems to enhance scalability:

- Residence Time : 8–10 minutes at 120°C.

- Catalyst Recycling : AlCl₃ is recovered via inline neutralization with NaOH, reducing waste by 40%.

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Yield (%) | 68 | 82 |

| Reaction Time (h) | 6 | 0.15 |

| Purity (%) | 98.5 | 99.3 |

Solvent Selection and Green Chemistry

Cyclopentyl methyl ether (CPME) replaces dichloromethane (DCM) in extraction steps, offering comparable efficiency with a 90% reduction in environmental toxicity.

Challenges and Mitigation Strategies

Byproduct Formation

Over-chlorination at position 3 occurs in 5–8% of cases due to residual Cl⁻ ions. This is mitigated by:

Amino Group Oxidation

The unprotected amino group is prone to oxidation during acylation. Protection with tert-butoxycarbonyl (Boc) groups, rather than acetylation, reduces oxidation byproducts from 12% to <2%.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Friedel-Crafts | 68 | 98.5 | Moderate | 420 |

| One-Pot Epichlorohydrin | 74 | 99.3 | High | 380 |

| Radical Chlorination | 58 | 97.8 | Low | 510 |

The one-pot epichlorohydrin method emerges as the most cost-effective and scalable approach, though it requires stringent control over CO₂ pressure.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-5-(chloromethyl)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amino group to a nitro group under specific conditions.

Reduction: The compound can be reduced to form different amines.

Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium azide or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

1-(2-Amino-5-(chloromethyl)phenyl)-2-chloropropan-1-one has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Amino-5-(chloromethyl)phenyl)-2-chloropropan-1-one exerts its effects involves interactions with specific molecular targets. The amino and chloromethyl groups play crucial roles in binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(2-Amino-5-(chloromethyl)phenyl)-2-chloropropan-1-one can be contextualized by comparing it to analogs with variations in substituents, halogenation patterns, or backbone modifications. Below is a detailed analysis supported by data from diverse sources:

Table 1: Structural and Physicochemical Comparison

Key Observations

Reactivity and Functionalization Potential: The chloromethyl group (-CH₂Cl) in the target compound offers superior reactivity for nucleophilic substitution compared to analogs with -SCH₃ or -CF₃S . This makes it a versatile intermediate for synthesizing amines, thioethers, or heterocycles.

Steric and Electronic Effects :

- Bulky substituents (e.g., diisopropyl in ) reduce reaction rates in cross-coupling reactions due to steric hindrance.

- Electron-withdrawing groups (e.g., -CF₃S in ) increase electrophilicity of the ketone moiety, accelerating reactions like Friedel-Crafts acylations.

Biological Relevance: Chlorinated analogs (e.g., ) are prevalent in antimicrobial agents, while brominated derivatives (e.g., ) are explored in kinase inhibitors. The target compound’s dual chloro and amino groups may synergize in targeting bacterial enzymes.

Biological Activity

1-(2-Amino-5-(chloromethyl)phenyl)-2-chloropropan-1-one is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. The unique structural features of this compound, including an amino group, chloromethyl group, and a ketone moiety, contribute to its reactivity and interactions with biological systems.

Chemical Structure and Properties

The molecular formula for this compound is C10H10Cl2N2O, with a molecular weight of approximately 232.10 g/mol. The presence of functional groups such as amino and chloromethyl enhances its potential for diverse chemical reactions and biological interactions.

Research indicates that the mechanism of action for this compound may involve the inhibition of specific enzymes or receptors that are crucial in various disease processes. The compound's ability to bind to these biological targets can lead to modulation of cellular functions, potentially resulting in therapeutic effects against diseases like cancer and infections.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented, suggesting its potential use as an antimicrobial agent in clinical settings. The compound's interaction with bacterial enzymes may disrupt critical metabolic pathways, leading to cell death.

Anticancer Properties

The anticancer activity of this compound has been explored in several studies. It has shown promise in inhibiting the growth of various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. The compound's cytotoxic effects are believed to be mediated through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 15.0 | Apoptosis |

| Study B | Caco-2 | 20.5 | Cell cycle arrest |

| Study C | MCF-7 | 12.3 | Enzyme inhibition |

These case studies illustrate the compound's varying degrees of effectiveness across different cancer cell lines, highlighting its potential as a versatile anticancer agent.

Research Findings

Recent findings suggest that ongoing research is focused on elucidating the precise molecular targets and pathways influenced by this compound. Preliminary results indicate that it may interact with metabolic enzymes involved in cancer progression, which could lead to the development of more effective therapeutic strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.